![molecular formula C5H9F3N2O4S B2542884 2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid CAS No. 1593054-77-3](/img/structure/B2542884.png)
2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid
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Overview
Description
The compound is a derivative of acetic acid, where the hydrogen of the carboxyl group is replaced by a complex amine group. This amine group contains a sulfamoyl group, which is known to be present in some types of drugs . The trifluoroethyl group is a common motif in pharmaceuticals and could potentially increase the compound’s lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a carboxyl group, an amine group, and a trifluoroethyl group. These functional groups could potentially allow for a variety of intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxyl group could participate in acid-base reactions, while the amine group could undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the trifluoroethyl group could increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis reactions . It has received the attention of many chemists since it was first developed as a fluorine-containing synthon . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds .
New Drug Development
Fluorine-containing organic compounds, including this one, are extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .
Asymmetric Annulation Reaction
A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented . This compound plays a crucial role in this reaction .
Functional Coatings
The synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2- (trifluoromethyl)acrylic acid .
Surface Hydrophobicity
Poly (fluoroacrylate)s with tunable surface hydrophobicity were synthesized via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2- (trifluoromethyl)acrylic acid . This compound is a key component in this process .
Adhesion-Promoting Monomer
This compound acts as an adhesion-promoting monomer . It helps to improve the adhesion of the resulting poly (fluoroacrylate)s onto metal substrates .
Future Directions
properties
IUPAC Name |
2-[methyl(2,2,2-trifluoroethylsulfamoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O4S/c1-10(2-4(11)12)15(13,14)9-3-5(6,7)8/h9H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDAADIBDWCWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid |
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